Quinuclidin-4-ylmethanamine

Description

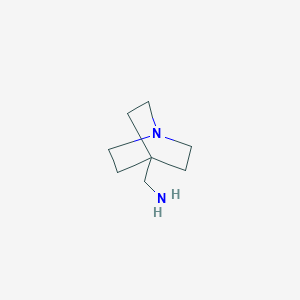

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNGTOKBVGQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Quinuclidin-4-ylmethanamine from 4-Cyanoquinuclidine

Abstract

This technical guide provides a detailed examination of the synthetic conversion of 4-cyanoquinuclidine to quinuclidin-4-ylmethanamine, a valuable building block in pharmaceutical research and development. The quinuclidine scaffold is a privileged structural motif found in numerous bioactive compounds, and the targeted aminomethyl derivative serves as a key intermediate for further elaboration.[1][2][3][4] This document presents two primary reductive pathways: metal hydride reduction using lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. We offer an in-depth analysis of the reaction mechanisms, provide step-by-step, self-validating experimental protocols, and discuss critical parameters for process control, safety, and product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important compound.

Introduction: The Strategic Importance of the Quinuclidine Scaffold

The 1-azabicyclo[2.2.2]octane system, commonly known as quinuclidine, is a rigid, bicyclic tertiary amine that has garnered significant attention in medicinal chemistry.[2] Its conformational rigidity and basic nitrogen atom make it an excellent bioisostere for other amine-containing groups, allowing for precise spatial orientation of substituents and favorable interactions with biological targets.[4] Derivatives of quinuclidine are found in a wide range of pharmacologically active agents, including antagonists for muscarinic and nicotinic acetylcholine receptors, and are integral to the structure of natural products like quinine.[2]

This compound, the target of this guide, extends the utility of the scaffold by introducing a primary amine on a methylene spacer at the C4 position. This functional handle is ideal for amide bond formation, reductive amination, and other nucleophilic reactions, enabling its incorporation into larger, more complex molecular architectures. The synthesis begins with the commercially available precursor, 4-cyanoquinuclidine, a stable and reliable starting material.

The core transformation—the reduction of a nitrile to a primary amine—is a fundamental process in organic synthesis. The choice of reductive strategy is critical and depends on available equipment, scale, and desired selectivity. This guide will focus on the two most robust and widely applicable methods for this conversion.

Mechanistic Considerations: Pathways for Nitrile Reduction

The conversion of the cyano group (-C≡N) in 4-cyanoquinuclidine to an aminomethyl group (-CH₂-NH₂) involves the formal addition of four hydrogen atoms. The two primary methodologies to achieve this operate via distinct chemical mechanisms.

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile.

The mechanism unfolds in two successive hydride transfer steps:

-

First Hydride Addition: The initial hydride attacks the nitrile carbon, breaking the C-N π-bond and forming a nitrogen-metal complex of an imine anion.

-

Second Hydride Addition: A second equivalent of hydride attacks the imine carbon of the intermediate, leading to a diamidoaluminate complex.

-

Hydrolytic Workup: The reaction is carefully quenched with water, which protonates the nitrogen atoms to liberate the final primary amine product and generates insoluble aluminum salts.

The high reactivity of LiAlH₄ necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and a strictly inert atmosphere, as it reacts violently with protic sources like water.[7]

Catalytic hydrogenation offers a greener and often safer alternative to metal hydrides, avoiding the need for pyrophoric reagents and complex quenching procedures. This heterogeneous catalysis typically employs a transition metal catalyst (e.g., Raney Nickel, Palladium on Carbon, Platinum Oxide) and a source of hydrogen gas (H₂), often under pressure.[8][9]

The mechanism involves:

-

Adsorption: Both the hydrogen gas and the nitrile substrate adsorb onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, generating reactive metal-hydride species.

-

Stepwise Reduction: The adsorbed nitrile is sequentially hydrogenated, likely through an imine intermediate, until the primary amine is formed.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites.

This method is highly efficient but may require specialized equipment, such as a Parr hydrogenator, to handle pressurized hydrogen safely. Catalyst selection is crucial to prevent side reactions or catalyst deactivation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction completion and product quality.

This protocol is well-suited for laboratory-scale synthesis and provides high yields.

Table 1: Materials and Reagents for LiAlH₄ Reduction

| Compound Name | Formula | MW ( g/mol ) | Form | Key Hazards |

| 4-Cyanoquinuclidine | C₈H₁₂N₂ | 136.19 | Solid | Toxic if swallowed, Harmful in contact with skin/inhaled[10] |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Solid | Reacts violently with water, Causes severe skin burns[11] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Liquid | Highly flammable, May form explosive peroxides |

| Sodium Sulfate Decahydrate | Na₂SO₄·10H₂O | 322.20 | Solid | None |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Liquid | Extremely flammable, May form explosive peroxides |

Experimental Workflow Diagram (LiAlH₄ Reduction)

Caption: Workflow for the LiAlH₄ reduction of 4-cyanoquinuclidine.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the flask, carefully suspend lithium aluminum hydride (2.0 eq.) in anhydrous THF. In the dropping funnel, prepare a solution of 4-cyanoquinuclidine (1.0 eq.) in anhydrous THF.

-

Reaction Initiation: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Add the 4-cyanoquinuclidine solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Causality Note: This slow addition is critical to control the highly exothermic nature of the reaction and prevent dangerous temperature spikes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring (Self-Validation): Periodically withdraw a small aliquot, quench it carefully into a separate vial containing Rochelle's salt solution, extract with ethyl acetate, and spot on a silica TLC plate. The disappearance of the starting material (visualized with UV or KMnO₄ stain) and the appearance of a new, lower Rf spot (visualized with ninhydrin stain for the primary amine) confirms progression.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add sodium sulfate decahydrate (Na₂SO₄·10H₂O) portion-wise until the vigorous bubbling ceases and a granular white precipitate forms. Trustworthiness Note: This modified Fieser workup is a reliable and safe method for quenching LiAlH₄, producing easily filterable aluminum salts.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

This protocol is ideal for larger scale synthesis and avoids pyrophoric reagents.

Table 2: Materials and Reagents for Catalytic Hydrogenation

| Compound Name | Formula | MW ( g/mol ) | Form | Key Hazards |

| 4-Cyanoquinuclidine | C₈H₁₂N₂ | 136.19 | Solid | Toxic if swallowed, Harmful in contact with skin/inhaled[10] |

| Raney® Nickel (50% slurry in H₂O) | Ni | 58.69 | Solid Slurry | Flammable solid, Pyrophoric when dry, Carcinogen |

| Hydrogen Gas | H₂ | 2.02 | Gas | Extremely flammable gas |

| Methanol (or Ethanol) | CH₃OH | 32.04 | Liquid | Highly flammable, Toxic |

Step-by-Step Procedure:

-

Catalyst Preparation: In a suitable high-pressure reactor (e.g., Parr apparatus), add a slurry of Raney® Nickel (approx. 10-20% by weight of substrate). Carefully decant the water and wash the catalyst with the reaction solvent (e.g., methanolic ammonia or ethanol). Causality Note: Washing with the reaction solvent is crucial to remove water, and using an ammonia-saturated solvent prevents the formation of secondary amines, a common side product.

-

Reactor Charging: Add a solution of 4-cyanoquinuclidine (1.0 eq.) in the chosen solvent to the reactor.

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-500 psi, depending on the apparatus).

-

Reaction: Begin vigorous stirring and heat the reactor if necessary (e.g., 40-60 °C). The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir.

-

Workup: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The Raney Nickel on the filter pad is pyrophoric and must not be allowed to dry. Keep it wet with solvent and dispose of it according to safety guidelines.

-

Purification: Concentrate the filtrate under reduced pressure to afford the desired product, which can be further purified as described in Protocol A.

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 3: Expected Analytical Data for this compound

| Technique | Feature | Expected Observation |

| FT-IR | C≡N stretch (starting material) | Disappearance of the peak around 2250 cm⁻¹ |

| N-H stretch (product) | Appearance of two medium peaks around 3300-3400 cm⁻¹ | |

| ¹H NMR | -CH₂-NH₂ protons | New singlet or triplet appearing around 2.5-3.0 ppm |

| -NH₂ protons | Broad singlet, exchangeable with D₂O, around 1.5-2.5 ppm | |

| Quinuclidine core protons | Complex multiplets consistent with the bicyclic structure[12] | |

| ¹³C NMR | -C≡N carbon (starting material) | Disappearance of the quaternary carbon signal around 120 ppm |

| -CH₂-NH₂ carbon (product) | Appearance of a new signal around 45-55 ppm | |

| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 140.13 |

Safety and Handling Precautions

Chemical synthesis requires stringent adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

4-Cyanoquinuclidine: This compound is classified as toxic.[10] Handle only in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

-

Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and corrosive solid.[11] It can ignite upon contact with moisture. Handle under an inert atmosphere. The quenching process is highly exothermic and must be performed slowly and with extreme caution at low temperatures.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a certified high-pressure reactor and ensure the system is free of leaks. Raney® Nickel is pyrophoric when dry and must be handled as a slurry.

-

Solvents: Anhydrous ethereal solvents like THF and diethyl ether are extremely flammable and can form explosive peroxides upon standing. Use from freshly opened containers or after testing for and removing peroxides.

Conclusion

The synthesis of this compound from 4-cyanoquinuclidine is a robust and accessible transformation for chemists in the pharmaceutical and life sciences fields. Both lithium aluminum hydride reduction and catalytic hydrogenation represent viable and high-yielding pathways. The choice between them depends on the available infrastructure and scale of the reaction. LiAlH₄ reduction is a classic and reliable lab-scale method, while catalytic hydrogenation provides a safer and more scalable alternative for process development. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for their discovery and development programs.

References

- Lithium Aluminum Hydride (LiAlH4)

- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

- Metal Hydride Reduction (NaBH4 and LiAlH4). Pharmaguideline. [Link]

- Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. [Link]

- Quinuclidine. Wikipedia. [Link]

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

- Abstract of "Methods for preparation of quinuclidine". The University of Liverpool Repository. [Link]

- Synthesis of Enantiopure 3-Quinuclidinone Analogues.

Sources

- 1. cas 67496-78-0|| where to buy this compound [chemenu.com]

- 2. Quinuclidine - Wikipedia [en.wikipedia.org]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor [beilstein-journals.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. QUINUCLIDINE(100-76-5) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Physicochemical Profile of Quinuclidin-4-ylmethanamine: A Technical Guide for Drug Development Professionals

This guide presents a detailed examination of the physicochemical properties of Quinuclidin-4-ylmethanamine, a molecule of significant interest in contemporary drug discovery. We will delve into the structural nuances and resulting properties that define its potential as a pharmaceutical building block. The methodologies presented herein are grounded in established laboratory practice, providing a robust framework for empirical validation and application in a research setting. Our objective is to equip scientists and researchers with the foundational knowledge and practical protocols necessary to effectively harness this versatile chemical scaffold.

Molecular Structure and Foundational Characteristics

This compound is characterized by a rigid, bicyclic quinuclidine core with a primary aminomethyl substituent at the C4 bridgehead position. This unique three-dimensional architecture is a key determinant of its chemical behavior and interaction with biological systems. The rigidity of the cage-like structure minimizes conformational entropy loss upon binding to a target, a highly desirable trait in rational drug design.

A summary of its core identifiers and computed properties provides a baseline for our investigation.

| Property | Value | Source |

| Molecular Formula | C8H16N2 | Sigma-Aldrich |

| Molecular Weight | 140.23 g/mol | Calculated |

| IUPAC Name | (1-azabicyclo[2.2.2]octan-4-yl)methanamine | N/A |

| CAS Number | 67496-78-0 | Sigma-Aldrich |

| Canonical SMILES | C1CN2CCC1(C2)CN | N/A |

| Topological Polar Surface Area | 29.1 Ų | N/A |

Expert Insight: The low topological polar surface area (TPSA) is suggestive of good potential for blood-brain barrier penetration, assuming other factors like lipophilicity and hydrogen bonding capacity are within favorable ranges. The primary amine serves as a versatile synthetic handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Ionization State and Lipophilicity: Cornerstones of Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is profoundly influenced by its ionization constant (pKa) and lipophilicity (logP). For this compound, the presence of two basic nitrogen atoms—the tertiary amine of the quinuclidine ring and the primary exocyclic amine—makes these parameters particularly critical.

pKa Determination by Potentiometric Titration

The two nitrogen centers will exhibit distinct basicities and therefore two different pKa values. The bridgehead nitrogen in the parent quinuclidine scaffold is known to be a strong base, with a pKa of its conjugate acid around 11.0.[1] The exocyclic primary amine is expected to have a pKa typical for primary alkylamines. Potentiometric titration is the definitive method for experimentally determining these values.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately prepare a 0.01 M solution of this compound in deionized, CO2-free water.

-

Titrant Standardization: Standardize a 0.1 M solution of hydrochloric acid (HCl) against a primary standard (e.g., Tris base).

-

Apparatus Setup: Calibrate a high-precision pH meter and electrode using certified buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (25 °C).

-

Titration Execution:

-

Immerse the calibrated electrode in the analyte solution while stirring continuously.

-

Add the standardized HCl titrant in precise, small increments.

-

Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

-

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The two inflection points on the resulting curve represent the two equivalence points. The pKa values are determined from the pH at the half-equivalence points using the first derivative of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration provides a direct, empirical measure of a compound's response to pH changes. Using a standardized titrant and calibrated pH meter ensures the accuracy and reproducibility of the results. Maintaining a constant temperature is critical as pKa values are temperature-dependent. This method's trustworthiness is rooted in its reliance on fundamental chemical principles of acid-base equilibria.

Workflow for pKa Determination

Caption: Standard workflow for dual pKa determination via potentiometric titration.

Lipophilicity (logP) by the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which dictates its ability to traverse biological membranes. The "shake-flask" method, while traditional, remains a highly reliable technique when performed correctly.

Experimental Protocol: Shake-Flask Method (Following OECD Guideline 107)

-

Phase Preparation: Prepare a biphasic system by pre-saturating n-octanol with water and, separately, water with n-octanol. This ensures thermodynamic equilibrium.

-

Stock Solution: Prepare a stock solution of this compound in the aqueous phase at a known concentration where the compound is fully dissolved.

-

Partitioning:

-

Combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a suitable vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach partitioning equilibrium (e.g., 24 hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the analyte using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility: A Prerequisite for Bioavailability

A drug must be in solution to be absorbed. Therefore, determining the aqueous solubility of this compound is a critical step. Its solubility is expected to be highly pH-dependent due to its basic nature.

Experimental Protocol: Thermodynamic Equilibrium Solubility Assay

-

Sample Preparation: Add an excess of solid this compound to a series of vials, each containing a buffer of a specific, physiologically relevant pH (e.g., 2.0, 5.5, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 °C) for at least 24-48 hours. This extended time ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated HPLC method with a standard calibration curve.

Expert Insight: The solubility profile as a function of pH is invaluable. For a dibasic compound like this, solubility will be highest at low pH where both nitrogens are protonated and cationic. As the pH increases past the first and second pKa values, the compound will become progressively less charged and likely less soluble, precipitating as the free base.

Relationship of Physicochemical Properties to Drug Development

Caption: The influence of core properties on key stages of drug development.

Conclusion

This compound presents a compelling profile for medicinal chemistry exploration. Its rigid structure offers a predictable platform for derivatization, while its dual basic centers provide critical levers for modulating its pharmacokinetic properties. A thorough experimental characterization of its pKa, logP, and pH-dependent solubility, as outlined in this guide, is an indispensable first step. This foundational data empowers researchers to make data-driven decisions, whether in optimizing lead compounds, designing new chemical entities, or developing robust formulations.

References

- PubChem. (n.d.). Quinolin-4-ylmethanamine. National Center for Biotechnology Information.

- PubChem. (n.d.). Quinuclidine. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Quinuclidine.

- Cheméo. (n.d.). Chemical Properties of Quinuclidine (CAS 100-76-5).

Sources

"Quinuclidin-4-ylmethanamine" CAS number and molecular structure

An In-Depth Technical Guide to Quinuclidin-4-ylmethanamine

Introduction

This compound is a bicyclic organic compound featuring a rigid quinuclidine core functionalized with a primary aminomethyl group. The quinuclidine cage, a cornerstone of this molecule, is a structurally unique 1-azabicyclo[2.2.2]octane system.[1] This rigid framework is of significant interest in medicinal chemistry and drug development. By constraining the molecule's conformation, the quinuclidine scaffold reduces the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and selectivity. The primary amine serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse functionalities. This guide provides a detailed overview of this compound, covering its core identification, molecular properties, a conceptual synthetic workflow, and its applications as a pivotal building block in the synthesis of pharmacologically active agents.

Core Compound Identification

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 67496-78-0 | [2][3] |

| Molecular Formula | C₈H₁₆N₂ | |

| Molecular Weight | 140.23 g/mol | Inferred from Formula |

| SMILES | NCC1(CC2)CCN2CC1 | [4] |

| InChI Key | Inferred from structure |

Note: The dihydrochloride salt form has a CAS number of 67496-77-9.[5]

Molecular Structure and Properties

The structure of this compound consists of a central quinuclidine cage with a methylene bridge connecting a primary amine to the C4 position. This arrangement imparts specific physicochemical properties that are advantageous in drug design.

The molecule's properties, such as polarity and hydrogen bonding capacity, are crucial for its interaction with biological systems and its behavior in various solvents.

| Computed Property | Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | Influences membrane permeability and solubility. |

| LogP | 0.1834 | Predicts lipophilicity and distribution in biological systems. |

| Hydrogen Bond Donors | 1 | The primary amine can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds. |

Data for the related compound Quinuclidin-4-amine (CAS 22766-61-6) is used as a proxy for computational properties.[6]

Conceptual Synthesis and Reactivity

While specific, peer-reviewed syntheses for this compound are not extensively documented in readily available literature, a logical synthetic route can be conceptualized based on established organic chemistry principles for functionalizing the quinuclidine core. A common strategy involves the reduction of a nitrile or amide precursor.

The diagram below illustrates a plausible, high-level workflow for its preparation. The causality behind this choice is rooted in the reliability and high yield of reductive transformations for amine synthesis. The nitrile or amide precursors can often be prepared from a carboxylic acid or halide at the C4 position of the quinuclidine ring, which are common starting materials.

Caption: Use of this compound as a versatile chemical scaffold.

Analytical Characterization Protocol

To ensure the identity and purity of this compound, a multi-technique analytical approach is required. The following protocol describes a self-validating system for its characterization.

Objective: To confirm the structure and assess the purity of a synthesized batch of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Step 1.1 (Sample Preparation): Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Step 1.2 (¹H NMR): Acquire a proton NMR spectrum. The spectrum is expected to show complex multiplets for the protons on the quinuclidine cage and a distinct signal for the -CH₂-NH₂ group. Integration of the signals should correspond to the 16 protons.

-

Step 1.3 (¹³C NMR): Acquire a carbon-13 NMR spectrum. The spectrum should show 8 distinct carbon signals corresponding to the molecular formula C₈H₁₆N₂.

-

Causality: NMR provides definitive information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of atoms.

-

-

Mass Spectrometry (MS):

-

Step 2.1 (Sample Preparation): Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Step 2.2 (Analysis): Infuse the sample into a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in positive ion mode.

-

Step 2.3 (Verification): Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of C₈H₁₇N₂⁺. This provides unambiguous confirmation of the molecular weight and elemental composition.

-

Causality: HRMS validates the molecular formula with high precision, complementing the structural information from NMR.

-

-

Purity Assessment (HPLC):

-

Step 3.1 (Method Development): Develop a reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing an additive like trifluoroacetic acid (TFA) or formic acid.

-

Step 3.2 (Analysis): Inject a known concentration of the sample and monitor the elution profile using a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD).

-

Step 3.3 (Quantification): Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Causality: HPLC separates the target compound from impurities, providing a quantitative measure of its purity.

-

Conclusion

This compound stands out as a valuable molecular entity for researchers in drug development. Its rigid, conformationally restricted core combined with a synthetically versatile primary amine makes it an ideal starting point for the creation of novel chemical entities with tailored pharmacological profiles. The principles of its synthesis, the logic of its application as a scaffold, and the protocols for its rigorous analysis provide a clear framework for its effective use in the demanding field of medicinal chemistry.

References

- This compound | 67496-78-0 - Sigma-Aldrich. (n.d.).

- 1822683-32-8|this compound hydrochloride - BLDpharm. (n.d.).

- 22766-61-6 | Quinuclidin-4-amine - ChemScene. (n.d.).

- 67496-77-9|this compound dihydrochloride - Ambeed.com. (n.d.).

- Quinuclidines - Fisher Scientific. (n.d.).

- Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem. (n.d.).

- Quinuclidine - Wikipedia. (n.d.).

- CAS NO. 67496-78-0 | this compound | Catalog OCh-496Q780 - Arctom. (n.d.).

- diphenyl(quinuclidin-4-yl)methanol - CAS - 461648-39-5 | Axios Research. (n.d.).

- cas 67496-78-0|| where to buy this compound - Chemenu. (n.d.).

Sources

- 1. Quinuclidine - Wikipedia [en.wikipedia.org]

- 2. arctomsci.com [arctomsci.com]

- 3. cas 67496-78-0|| where to buy this compound [chemenu.com]

- 4. 1822683-32-8|this compound hydrochloride|BLDpharm [bldpharm.com]

- 5. 67496-77-9|this compound dihydrochloride| Ambeed [ambeed.com]

- 6. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic Guide to Quinuclidin-4-ylmethanamine: Structural Elucidation for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for Quinuclidin-4-ylmethanamine, a key building block in modern medicinal chemistry. As researchers and drug development professionals, the unambiguous structural confirmation of such intermediates is paramount to ensuring the integrity and success of a synthetic pipeline. This document moves beyond a simple data summary, offering insights into the causality behind experimental choices and a self-validating framework for spectroscopic analysis, grounded in fundamental principles and authoritative references.

The quinuclidine moiety, a rigid bicyclic amine, imparts unique three-dimensional structure and desirable pharmacokinetic properties to active pharmaceutical ingredients.[1] The addition of a primary aminomethyl group at the C4 position creates a versatile handle for further synthetic elaboration. Herein, we detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural verification of this compound. The data presented is based on predictive models and analysis of analogous structures, a common and necessary practice in the early stages of research when primary experimental data is not yet available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a molecule with a rigid bicyclic framework like this compound, ¹H and ¹³C NMR provide precise information about the electronic environment of each atom and their connectivity.

Rationale for Experimental Choices

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for amines, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be used, which allows for the exchange of the labile amine protons (-NH₂) with deuterium, causing their signal to disappear from the ¹H NMR spectrum. This "D₂O shake" experiment is a definitive method to identify N-H or O-H signals.[2] A standard 400 or 500 MHz spectrometer is typically sufficient to resolve the proton signals of this molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For the D₂O exchange experiment, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using a spectral width of ~200-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

NMR Workflow Diagram

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Expected IR Absorption Bands

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) | Medium (two bands) |

| 2850 - 2960 | C-H stretch | Aliphatic (CH, CH₂) | Strong |

| 1580 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1020 - 1250 | C-N stretch | Aliphatic Amine | Medium to Weak |

| 665 - 910 | N-H wag | Primary Amine (-NH₂) | Broad, Strong |

Interpretation of IR Spectrum

The most diagnostic feature in the IR spectrum of this compound will be the absorptions related to the primary amine group. A pair of medium-intensity peaks is expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [4]The presence of two peaks in this region is characteristic of a primary amine (R-NH₂). Additionally, a medium to strong N-H bending vibration should appear around 1580-1650 cm⁻¹. Strong C-H stretching bands from the quinuclidine ring will be prominent between 2850 and 2960 cm⁻¹. A C-N stretching vibration is expected in the fingerprint region, typically between 1020-1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Rationale for Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amines. It typically produces a protonated molecular ion [M+H]⁺, which gives a clear indication of the molecular weight. The analysis is usually performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain a highly accurate mass measurement, which can be used to confirm the molecular formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., TOF). The mass-to-charge ratio (m/z) of the ions is measured. Data is typically acquired over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Tandem MS (MS/MS): For fragmentation analysis, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural information.

Mass Spectrometry Workflow Diagram

Caption: Workflow for molecular weight determination by ESI-MS.

Expected Mass Spectrum Data

-

Molecular Formula: C₈H₁₆N₂

-

Monoisotopic Mass: 140.1313 g/mol

-

Expected [M+H]⁺ ion: m/z 141.1392

Table 4: Plausible Mass Fragmentation Patterns

| m/z | Plausible Fragment | Neutral Loss | Fragmentation Pathway |

| 124 | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia from the protonated amine |

| 111 | [C₇H₁₃N]⁺ | CH₂NH | Alpha-cleavage with loss of the aminomethyl radical, followed by ionization of the quinuclidine fragment. |

| 96 | [C₆H₁₀N]⁺ | C₂H₅N | Ring fragmentation of the quinuclidine core. |

| 30 | [CH₄N]⁺ | C₇H₁₃N | Alpha-cleavage to form the [CH₂=NH₂]⁺ ion. |

Interpretation of Mass Spectrum

The ESI mass spectrum run in positive ion mode should show a prominent base peak at m/z 141.1392, corresponding to the protonated molecule [M+H]⁺. The "nitrogen rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent with 140 g/mol for this compound. [2] In a tandem MS (MS/MS) experiment, the most likely fragmentation pathway for amines is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺) or the radical cation of the quinuclidine ring at m/z 111. Another common fragmentation would be the loss of ammonia (17 Da) from the protonated molecular ion, leading to a peak at m/z 124.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. NMR spectroscopy maps out the carbon-hydrogen framework, confirming the bicyclic structure and the presence of the aminomethyl substituent. IR spectroscopy provides clear evidence for the primary amine functional group. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, with fragmentation patterns offering corroborating structural details. Together, these techniques form a robust, self-validating system for structural elucidation, ensuring the quality and identity of this critical synthetic intermediate for progression in drug discovery and development programs.

References

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]

- Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Dalton Transactions. [Link]

- University of California, Davis. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. [Link]

- Chemistry LibreTexts. (2023, August 29).

- Google Patents. (2020).

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- DergiPark. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). [Link]

- Fan, T. W.-M., et al. (2015). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 87(1), 524-532. [Link]

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

- SpectraBase. QUINUCLIDINE-3-SPIRO-5'-OXAZOLIDINE-2',4'-DIONE - Optional[13C NMR]. [Link]

- He, R., et al. (2019).

- Google Patents. (2014). WO2014068388A1 - 2 substituted cephem compounds.

- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0259939). [Link]

- Wikipedia.

Sources

- 1. WO2014068388A1 - 2 substituted cephem compounds - Google Patents [patents.google.com]

- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0259939) [hmdb.ca]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Quinuclidin-4-ylmethanamine

Abstract: this compound, a bicyclic amine, presents a unique set of physicochemical properties that are critical to its development as a potential pharmaceutical agent. This guide provides a comprehensive framework for characterizing its solubility and stability, essential parameters that influence bioavailability, formulation, and shelf-life. We will delve into the theoretical underpinnings and provide actionable, field-proven protocols for determining these key attributes. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for regulatory submissions and internal decision-making.

Introduction to this compound: A Structural Perspective

This compound belongs to the quinuclidine class of organic compounds, which are characterized by a rigid bicyclic structure with a nitrogen atom at the bridgehead.[1] This strained ring system imparts specific stereochemical and electronic properties that can influence its behavior in solution. The presence of a primary amine group in the methanamine substituent at the 4-position is a key determinant of its physicochemical properties, particularly its basicity and potential for hydrogen bonding.

Understanding this structure is paramount, as it allows us to anticipate its behavior. The tertiary amine at the bridgehead and the primary amine on the side chain will have distinct pKa values, influencing solubility at different pH values. The overall compact and rigid nature of the quinuclidine core may impact its crystal lattice energy and, consequently, its intrinsic solubility.

Aqueous Solubility Determination: A Multi-Faceted Approach

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability.[2] For this compound, a comprehensive understanding of its solubility profile across a physiologically relevant pH range is essential. We will explore both kinetic and thermodynamic solubility assessment.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to identify compounds with promising dissolution characteristics.[3] It measures the concentration of a compound at the point of precipitation from a solution, typically after adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[3] While not a true equilibrium measurement, it provides a rapid assessment of a compound's propensity to remain in solution.

This protocol utilizes laser nephelometry to detect the formation of a precipitate as a change in turbidity.[2]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to a low level (e.g., <1%) to induce precipitation.

-

Turbidity Measurement: Immediately measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[2]

Thermodynamic Solubility Assessment: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility determination.[4] The shake-flask method is the most common technique for this measurement.[4][5]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).[6]

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The results from the shake-flask method should be tabulated to provide a clear pH-solubility profile.

| pH | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | 25 | [Insert Experimental Data] |

| 4.0 | 25 | [Insert Experimental Data] |

| 6.0 | 25 | [Insert Experimental Data] |

| 7.4 | 25 | [Insert Experimental Data] |

| 9.0 | 25 | [Insert Experimental Data] |

| 2.0 | 37 | [Insert Experimental Data] |

| 4.0 | 37 | [Insert Experimental Data] |

| 6.0 | 37 | [Insert Experimental Data] |

| 7.4 | 37 | [Insert Experimental Data] |

| 9.0 | 37 | [Insert Experimental Data] |

Caption: Template for presenting the pH-dependent thermodynamic solubility of this compound.

Stability Assessment: Unveiling Degradation Pathways

Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug product throughout its shelf life.[7] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] These studies also help in the development and validation of stability-indicating analytical methods.[10]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[8][11] The goal is to achieve a target degradation of 5-20%.[11]

The following workflow outlines the key stress conditions to be investigated.

Caption: Workflow for forced degradation studies of this compound.

-

Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C.[11] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C.[11] Collect and neutralize samples as described for acidic hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[12] Protect from light and monitor for degradation over time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and analyze at set intervals.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[11] A control sample should be protected from light.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIAM) is a validated quantitative analytical procedure that can detect changes in the drug substance and drug product with time.[7] HPLC is the most common technique for this purpose.[13]

-

Initial Screening: Use the stressed samples from the forced degradation studies to develop an HPLC method that can separate the parent compound from all major degradation products.

-

Column and Mobile Phase Optimization: Screen different columns (e.g., C18, C8) and mobile phase compositions (e.g., varying organic modifier, pH, and buffer strength) to achieve optimal separation.

-

Detector Selection: A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the degradation products.[13]

-

Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines.

Summarize the findings from the forced degradation studies in a clear and concise table.

| Stress Condition | Duration | % Degradation | Number of Degradants | Remarks |

| 0.1 M HCl, 60°C | 24 h | [Insert Data] | [Insert Data] | [e.g., Major degradant at RRT 0.8] |

| 0.1 M NaOH, 60°C | 24 h | [Insert Data] | [Insert Data] | [e.g., Rapid degradation observed] |

| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] | [e.g., Formation of N-oxide suspected] |

| Dry Heat, 80°C | 7 days | [Insert Data] | [Insert Data] | [e.g., Stable in solid-state] |

| Photostability (ICH Q1B) | [ICH specified] | [Insert Data] | [Insert Data] | [e.g., Photosensitive in solution] |

Caption: Template for summarizing forced degradation data for this compound.

Conclusion: A Pathway to Comprehensive Characterization

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By employing the described methodologies, researchers and drug development professionals can generate the critical data necessary to advance a compound through the development pipeline. The emphasis on understanding the "why" behind each experimental choice, coupled with detailed, actionable protocols, ensures the generation of high-quality, reliable data. The logical progression from preliminary kinetic screening to in-depth thermodynamic and stability profiling will provide a comprehensive understanding of this promising molecule's physicochemical properties.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Source Not Available].

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Stability indic

- Quinolin-4-ylmethanamine. (n.d.). PubChem. [Link]

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

- (PDF) Stability Indicating Analytical Methods (SIAMS). (n.d.).

- Forced Degradation Studies. (2016). MedCrave online. [Link]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [Source Not Available].

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

- What is a stability indic

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

- Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. [Link]

- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

- SOLUBILITY DATA SERIES. (n.d.). [Source Not Available].

- Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology. [Link]

- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). [Source Not Available].

- Stability testing of existing active substances and related finished products. (2023). EMA. [Link]

Sources

- 1. cas 67496-78-0|| where to buy this compound [chemenu.com]

- 2. rheolution.com [rheolution.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Stability indicating assay | PPT [slideshare.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. ijsdr.org [ijsdr.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

Quinuclidin-4-ylmethanamine: A Versatile Chiral Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Rigid Scaffolds in Chiral Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making stereochemical control a critical aspect of synthetic design. Chiral building blocks—enantiopure molecules incorporated into a larger structure—offer a robust and reliable strategy for introducing chirality[1]. Among these, rigid bicyclic systems have garnered significant attention due to their conformational stability, which can translate into high levels of stereochemical induction in asymmetric transformations.

The quinuclidine scaffold, a conformationally constrained 1-azabicyclo[2.2.2]octane system, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[2][3] Its rigid framework reduces the entropic penalty upon binding to biological targets and provides a well-defined orientation for appended functional groups. When functionalized with a chiral aminomethyl group at the C4 position, as in (R)- and (S)-Quinuclidin-4-ylmethanamine , this scaffold becomes a powerful tool for asymmetric synthesis, serving as a chiral auxiliary, a precursor to sophisticated ligands, or a key component of bioactive molecules.

This technical guide provides a comprehensive overview of Quinuclidin-4-ylmethanamine as a chiral building block. We will delve into its synthesis, the critical process of resolving the racemic mixture, and its applications in constructing complex molecular architectures, underpinned by field-proven insights and detailed experimental protocols.

Part 1: Synthesis and Resolution of this compound

The synthesis of enantiopure this compound is a multi-step process that begins with the construction of the quinuclidine core, followed by functional group manipulation and, crucially, the separation of the resulting enantiomers.

Synthesis of Racemic this compound

A common and effective route to the quinuclidine core involves an intramolecular Dieckmann condensation of a suitably substituted piperidine derivative.[4] The following protocol outlines a plausible and scalable synthesis of racemic this compound, adapted from established procedures for related quinuclidine systems.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Synthesis of 4-(Chloromethyl)quinuclidine Hydrochloride

This precursor can be synthesized from 4-(hydroxymethyl)piperidine through a multi-step sequence involving protection, cyclization, and functional group conversion. An analogous procedure for the 3-substituted isomer is detailed in the patent literature, providing a strong basis for this route.[5]

Step 2: Synthesis of 4-(Azidomethyl)quinuclidine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)quinuclidine hydrochloride in a suitable solvent such as dimethylformamide (DMF).

-

Add an excess of sodium azide (NaN₃) to the solution (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The reaction involves a nucleophilic substitution of the chloride by the azide anion.[6]

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(azidomethyl)quinuclidine.

Step 3: Reduction to Racemic this compound

-

Dissolve the crude 4-(azidomethyl)quinuclidine in a suitable solvent such as methanol or ethanol.

-

Carefully add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7] Alternatively, lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used, although this requires more stringent anhydrous conditions.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield racemic this compound. The product can be further purified by distillation or crystallization of its salt (e.g., dihydrochloride).

Classical Resolution of Enantiomers

The separation of the racemic amine into its constituent enantiomers is the most critical step in its preparation as a chiral building block. The most common and industrially scalable method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent.[1] Tartaric acid is a widely used, inexpensive, and effective resolving agent for amines.

Experimental Protocol: Resolution of Racemic this compound

-

Dissolve the racemic this compound in a suitable solvent, such as methanol or ethanol. The choice of solvent is critical as it influences the differential solubility of the diastereomeric salts.

-

In a separate flask, dissolve one equivalent of a chiral resolving agent, for example, L-(+)-tartaric acid, in the same solvent, warming gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. A precipitate of the diastereomeric salt should begin to form.

-

Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in an ice bath or refrigerator to maximize crystallization. The less soluble diastereomeric salt will crystallize out preferentially.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

To improve the enantiomeric purity, recrystallize the diastereomeric salt from the same or a different solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

-

Once the desired enantiomeric purity is achieved, liberate the free amine by treating an aqueous solution of the diastereomeric salt with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.

-

Extract the enantiomerically pure amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extract over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiopure this compound.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by basification, extraction, and subsequent resolution with the opposite enantiomer of the resolving agent (D-(-)-tartaric acid).

The efficiency of the resolution can be assessed by chiral High-Performance Liquid Chromatography (HPLC), which can separate and quantify the two enantiomers.[8][9]

Part 2: Applications in Asymmetric Synthesis

Enantiopure this compound is a valuable building block due to its rigid stereochemical information and the synthetic versatility of its primary amine functionality. It can be employed directly in the synthesis of target molecules or serve as a scaffold for developing chiral ligands and organocatalysts.

Direct Incorporation as a Chiral Building Block

The primary amine of this compound can be used as a nucleophile to be incorporated into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where the quinuclidine moiety can impart desirable pharmacokinetic properties. A patented application demonstrates the use of (quinuclidin-4-yl)methanamine in the synthesis of 4-substituted quinuclidine derivatives with potential therapeutic uses.[10] In this context, the chiral amine is coupled with various activated carbonyl compounds of aromatic bicycles to form amide or related linkages.

Workflow: Synthesis of Bioactive Amides using Chiral this compound

Caption: Dual activation modes in primary amine organocatalysis.

For instance, in a Michael addition, the catalyst could react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This lowers the LUMO of the aldehyde, activating it for nucleophilic attack. The bulky and rigid quinuclidine backbone would effectively shield one face of the molecule, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.

Conclusion: A Building Block with Untapped Potential

This compound represents a highly promising, yet underexplored, chiral building block in the field of organic synthesis. Its rigid bicyclic structure offers a pre-organized framework for inducing chirality, while the versatile primary amine handle allows for straightforward incorporation into target molecules or derivatization into novel ligands and organocatalysts. While the direct application of this specific building block in asymmetric catalysis is not yet widely reported in the literature, its structural features and the successful application of related quinuclidine derivatives strongly suggest its significant potential. The synthetic and resolution protocols outlined in this guide provide a clear pathway for researchers to access this valuable compound, opening the door to new innovations in asymmetric synthesis and the development of next-generation pharmaceuticals.

References

- Basha, F. Z., DeBernardis, J. F., & El-Kattan, Y. (2012). 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof. U.S.

- Phenomenex Inc. (n.d.). Chiral HPLC Separations.

- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.

- Prasad, C. D., et al. (2021). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. Molecules, 26(1), 1-25.

- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Alonso, D. A., et al. (2017). Asymmetric Organocatalytic Conjugate Additions to Nitroalkenes. Molecules, 22(1), 1-47.

- Reddy, M. S., et al. (2012). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions.

- Liu, Z., et al. (2014). A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System.

- Sternbach, L. H., & Kaiser, S. (1952). 3-quinuclidone hydrochloride. Organic Syntheses, 32, 84.

- Gras, J. L. (2012). New quinuclidine derivative useful in the preparation of mequitazine. U.S.

- Abdel-Wahab, B. F., et al. (2011). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2011(10), 133-146.

- Grynkiewicz, G., & Gadzikowska, M. (2008). Quinuclidine derivatives in medicinal chemistry and chemical biology. Pharmacological Reports, 60(4), 439-451.

- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.

Sources

- 1. US20120088917A1 - New quinuclidine derivative useful in the preparation of mequitazine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US2508937A - 4-methyl-8-(dialkyl aminoalkylamino) quinolines and method for their production - Google Patents [patents.google.com]

- 4. US8158784B2 - Quinuclidine derivative useful in the preparation of mequitazine - Google Patents [patents.google.com]

- 5. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. slideshare.net [slideshare.net]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. US9687478B2 - Quinuclidine derivatives and medicinal compositions containing the same - Google Patents [patents.google.com]

- 9. US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof - Google Patents [patents.google.com]

- 10. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

Quinuclidin-4-ylmethanamine: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Appeal of the Quinuclidine Moiety in Medicinal Chemistry

The quinuclidine scaffold, a rigid bicyclic amine, represents a privileged structure in the annals of drug discovery. Its unique conformational rigidity and the presence of a basic nitrogen atom at the bridgehead position provide a three-dimensional framework that is amenable to precise functionalization, enabling tailored interactions with a multitude of biological targets. From the potent antimalarial activity of quinine to the muscarinic receptor modulation of cevimeline, the quinuclidine core has consistently demonstrated its value in yielding clinically significant therapeutics. This guide delves into the potential of a specific, yet underexplored, derivative: Quinuclidin-4-ylmethanamine. We will explore its synthetic accessibility and, more importantly, its prospective applications as a key building block in the design of novel drugs, positioning it as a valuable tool for researchers and scientists in the pharmaceutical industry.

Strategic Importance of the 4-Aminomethyl Substituent

The introduction of an aminomethyl group at the C4 position of the quinuclidine ring system imparts a unique set of properties that can be strategically exploited in drug design. This functional group introduces a primary amine, a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements. Furthermore, the aminomethyl group can itself participate in key binding interactions with biological targets, such as hydrogen bonding, or serve as a linker to attach the quinuclidine scaffold to other molecular fragments. The inherent basicity of the primary amine, in conjunction with the bridgehead nitrogen, can also influence the overall physicochemical properties of the molecule, including solubility and pKa, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.

Proposed Synthesis of this compound: A Multi-Step Approach

Experimental Protocol: Synthesis of this compound

Step 1: Amidation of Quinuclidine-4-carboxylic acid

-

To a solution of quinuclidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinuclidine-4-carboxamide.

Step 2: Hofmann Rearrangement to this compound [1][2][3][4]

-

Prepare a solution of sodium hypobromite by adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4 equivalents) in water.

-

Add the quinuclidine-4-carboxamide (1 equivalent) to the freshly prepared sodium hypobromite solution.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as chloroform or ethyl acetate.

-

Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Caption: Proposed synthetic pathway for this compound.

Alternative Synthetic Strategies: For substrates sensitive to the basic conditions of the Hofmann rearrangement, the Curtius or Schmidt rearrangements offer milder alternatives for the conversion of the carboxylic acid to the primary amine.[5][6][7][8][9][10][11][12][13][14]

Potential Applications in Drug Discovery

The unique structural features of this compound open up a wide array of potential applications in medicinal chemistry. Its utility can be broadly categorized into its role as a rigid scaffold, a pharmacophoric element, and a versatile linker.

As a Rigid Scaffold for CNS-Targeting Agents

The rigid bicyclic nature of the quinuclidine core is highly advantageous for the design of ligands targeting receptors and enzymes in the central nervous system (CNS). This rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.

-

Muscarinic and Nicotinic Acetylcholine Receptor Modulators: The quinuclidine scaffold is a well-established pharmacophore for cholinergic receptors. By utilizing the primary amine of this compound as an attachment point for various aromatic and heterocyclic moieties, novel ligands with tailored selectivity profiles for different subtypes of muscarinic and nicotinic receptors can be developed. Such compounds could have therapeutic potential in Alzheimer's disease, schizophrenia, and other neurological disorders.

-

Serotonin and Dopamine Receptor Ligands: The spatial arrangement of the nitrogen atoms in this compound can mimic the key pharmacophoric features of neurotransmitters like serotonin and dopamine. Derivatization of the primary amine could lead to the discovery of potent and selective ligands for various serotonin and dopamine receptor subtypes, offering potential treatments for depression, anxiety, and psychosis.

As a Key Pharmacophoric Element in Antimicrobial Agents

The basicity and hydrogen bonding capacity of the aminomethyl group, combined with the overall shape of the quinuclidine nucleus, make it an attractive starting point for the development of novel antimicrobial agents.

-

Inhibitors of Bacterial Cell Division: The quinuclidine scaffold has been shown to be a promising starting point for the development of inhibitors of the bacterial cell division protein FtsZ. The aminomethyl group can be functionalized to introduce moieties that interact with key residues in the FtsZ active site, potentially leading to potent and broad-spectrum antibacterial agents.

As a Versatile Linker in Targeted Drug Delivery

The primary amine of this compound provides a convenient handle for its incorporation as a linker in more complex drug delivery systems, such as antibody-drug conjugates (ADCs) or targeted small molecule-drug conjugates.[10][12][15] The rigidity of the quinuclidine core can provide predictable spatial orientation of the attached payload.

Caption: Potential applications of this compound.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of this compound are crucial for its potential as a drug discovery building block. A summary of its predicted properties is presented below.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 140.23 g/mol | Falls within the "rule of five" for good oral bioavailability. |

| cLogP | 0.8 | Indicates good balance between hydrophilicity and lipophilicity. |

| pKa (Bridgehead N) | ~11 | Strong basicity can influence solubility and receptor interactions. |

| pKa (Primary Amine) | ~10 | Provides a site for salt formation and hydrogen bonding. |

| Polar Surface Area | 29.2 Ų | Suggests good potential for crossing the blood-brain barrier. |

Conclusion and Future Directions

This compound represents a promising, yet underutilized, building block in the vast landscape of medicinal chemistry. Its straightforward, albeit not yet optimized, synthetic accessibility, coupled with its unique combination of a rigid bicyclic core and a versatile primary amine, positions it as a valuable starting point for the design of novel therapeutics across multiple disease areas. The proposed applications in CNS disorders, infectious diseases, and targeted drug delivery are based on sound medicinal chemistry principles and the established success of the broader quinuclidine class.

Future research should focus on the development of a scalable and efficient synthesis of this compound, followed by the systematic exploration of its derivatization to build libraries of compounds for high-throughput screening against a diverse range of biological targets. The insights gained from such studies will undoubtedly unlock the full potential of this intriguing molecule and pave the way for the discovery of next-generation medicines.

References

- Curtius rearrangement. (2023). In Wikipedia. [Link]

- Gandeepan, P., & Li, C. J. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & biomolecular chemistry, 12(36), 6038–6050. [Link]

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2016). PMC. [Link]

- (PDF) The Synthesis and Application of Functionalised Quinuclidines. (n.d.). The University of Liverpool Repository.